1,2,3,4-テトラヒドロイソキノリン-3-カルボン酸メチル

概要

説明

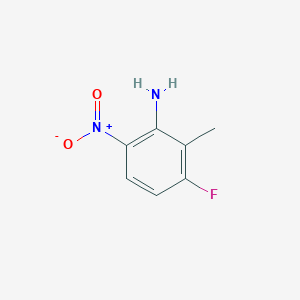

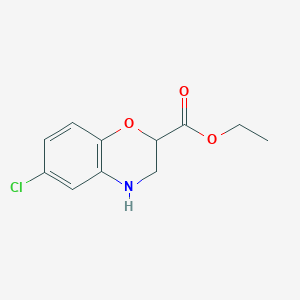

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, commonly referred to as Methyl 1,2,3,4-THIQ-3-carboxylate, is an organic compound with a molecular formula of C9H13NO2 and a molecular weight of 169.21 g/mol. It is a white crystalline solid and is soluble in water, ethanol, and methanol. Methyl 1,2,3,4-THIQ-3-carboxylate has a variety of applications in scientific research and the medical field.

科学的研究の応用

医薬品化学

“1,2,3,4-テトラヒドロイソキノリン-3-カルボン酸メチル”は、天然物の大規模グループである1,2,3,4-テトラヒドロイソキノリン(THIQ)の一種です . THIQをベースにした天然および合成化合物は、さまざまな感染性病原体と神経変性疾患に対して多様な生物学的活性をもたらします . THIQヘテロ環骨格は、科学界から多くの注目を集めており、強力な生物活性を有する新規THIQアナログの開発につながっています .

神経変性疾患

1-メチル-1,2,3,4-テトラヒドロイソキノリン(1-MeTIQ)は、内因性のモノアミンであり、1-メチル-4-フェニルピリジニウムイオン(MPP(+))およびその他の内因性神経毒の神経毒性効果を防ぎます . これは、 “1,2,3,4-テトラヒドロイソキノリン-3-カルボン酸メチル”が神経変性疾患の治療に潜在的に使用できることを示唆しています。

神経伝達物質機能の制御

研究により、内因性テトラヒドロイソキノリンは、神経伝達物質機能の制御と、脳におけるMAO活性の神経毒性の予防に役割を果たしていることが示唆されています . これは、 “1,2,3,4-テトラヒドロイソキノリン-3-カルボン酸メチル”が神経伝達物質機能を調節するために使用できることを示しています。

パーキンソン病誘発神経毒性

“1,2,3,4-テトラヒドロイソキノリン-3-カルボン酸メチル”は、マウスにおいて、ラジオリガンドのシナプス前ドーパミン輸送体(DAT)またはドーパミンへのin vivo結合に対するその効果を測定することにより調査されました . これは、パーキンソン病の研究と治療に潜在的に使用できることを示唆しています。

作用機序

Target of Action

The primary target of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis . This axis is a key player in immune regulation and cancer immunotherapy .

Mode of Action

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate acts as an inhibitor of the PD-1/PD-L1 interaction . It binds to these proteins, preventing them from interacting and thereby disrupting the immune checkpoint pathway . This allows immune cells to detect and eliminate previously “hidden” cancers .

Biochemical Pathways

The compound affects the PD-1/PD-L1 immune checkpoint pathway . This pathway is crucial for limiting autoimmunity and terminating an ongoing immune response after the successful elimination of a foreign threat . By inhibiting this pathway, the compound reinvigorates exhausted immune cells, enabling them to detect and eliminate tumor cells .

Result of Action

The inhibition of the PD-1/PD-L1 interaction by Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate allows the host immune cells to detect and eliminate previously “hidden” cancers . This can lead to tumor regression and remission .

Action Environment

The action, efficacy, and stability of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . .

Safety and Hazards

将来の方向性

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

生化学分析

Biochemical Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate inhibits the activity of both MAO-A and MAO-B, leading to increased levels of neurotransmitters such as dopamine and serotonin . Additionally, this compound can interact with dopamine receptors, influencing dopamine metabolism and signaling pathways .

Cellular Effects

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has various effects on different cell types and cellular processes. It has been shown to exert neuroprotective effects by inhibiting oxidative stress and reducing the production of free radicals . This compound also influences cell signaling pathways, particularly those involving dopamine and serotonin, which can affect gene expression and cellular metabolism . In models of diabetic neuropathic pain, Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has demonstrated the ability to reverse mechanical allodynia and thermal hyperalgesia, suggesting its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves several key interactions. It binds to and inhibits monoamine oxidase enzymes, preventing the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition leads to increased levels of these neurotransmitters in the brain, which can enhance mood and cognitive function. Additionally, Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate interacts with dopamine receptors, modulating dopamine signaling and reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate maintains its neuroprotective effects and continues to inhibit oxidative stress and free radical production

Dosage Effects in Animal Models

The effects of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to exert neuroprotective and antidepressant-like effects . At higher doses, it can lead to adverse effects such as toxicity and altered neurotransmitter levels . In diabetic neuropathic pain models, Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate demonstrated dose-dependent reversal of pain symptoms, with optimal effects observed at moderate doses .

Metabolic Pathways

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase, which converts it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also affects its pharmacokinetics and bioavailability, impacting its overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity and affinity for specific tissues, leading to its accumulation in certain areas such as the brain . This selective distribution is crucial for its neuroprotective and therapeutic effects.

Subcellular Localization

The subcellular localization of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate plays a significant role in its activity and function. The compound is primarily localized in the mitochondrial-synaptosomal fraction of cells, where it interacts with enzymes and proteins involved in neurotransmitter metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular distribution of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is essential for its neuroprotective and biochemical effects.

特性

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNGWXICCHJHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000757 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79815-19-3, 57060-86-3 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing Ethyl N-(diphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates?

A: While the provided abstracts don't delve into specific applications, the synthesis of Ethyl N-(diphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates [, ] likely serves as a stepping stone in broader chemical research. This compound class, containing a tetrahydroisoquinoline core, is often found in natural products and pharmaceuticals. Therefore, developing efficient synthetic routes to these compounds is crucial for exploring their potential biological activity and developing new drugs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)

![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-phenyloxamide](/img/structure/B1309237.png)

![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1309244.png)

![5-[(Z)-phenylmethylidene]-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B1309250.png)

![4-[2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)ethyl]benzenesulfonamide](/img/structure/B1309255.png)

![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)

acetate](/img/structure/B1309271.png)

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B1309275.png)